molecular formula C14H17N3O B14908860 n-(1h-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide

n-(1h-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide

Cat. No.: B14908860
M. Wt: 243.30 g/mol
InChI Key: GEYFJRJQIXNMNW-UHFFFAOYSA-N
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Description

N-(1H-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide is a heterocyclic compound that features a benzimidazole ring fused with a cyclopentylacetamide moiety Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide typically involves the condensation of o-phenylenediamine with cyclopentanone, followed by acylation with chloroacetyl chloride. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

N-(1H-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide
  • 2-Phenyl substituted Benzimidazole derivatives
  • N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2-(Substituted-styryl)Aniline

Uniqueness

N-(1H-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide is unique due to its specific structural features, which confer distinct biological activities. Its cyclopentylacetamide moiety differentiates it from other benzimidazole derivatives, potentially offering unique interactions with biological targets and distinct pharmacokinetic properties .

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-cyclopentylacetamide

InChI

InChI=1S/C14H17N3O/c18-13(9-10-5-1-2-6-10)17-14-15-11-7-3-4-8-12(11)16-14/h3-4,7-8,10H,1-2,5-6,9H2,(H2,15,16,17,18)

InChI Key

GEYFJRJQIXNMNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

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